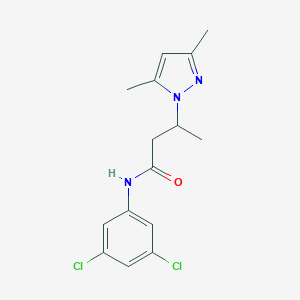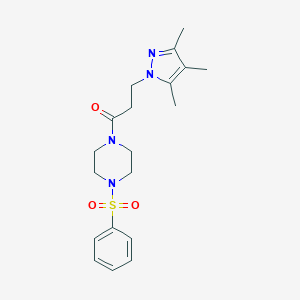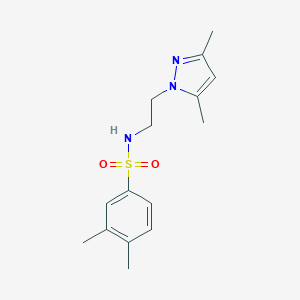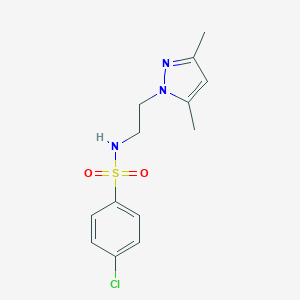
N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide, also known as DCPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DCPB is a pyrazole-based compound that has been synthesized using different methods, and it has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and future directions.
Wirkmechanismus
N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide acts as a selective CB2 receptor agonist, which plays a crucial role in the regulation of various physiological processes such as inflammation, pain, and immune response. The activation of CB2 receptors by N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide has been reported to inhibit the release of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects
N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation and migration, induction of apoptosis, and reduction of oxidative stress. N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide has also been shown to regulate glucose and lipid metabolism, leading to a reduction in obesity and metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide has several advantages for lab experiments, including its high purity and yield, selectivity for CB2 receptors, and potential therapeutic applications. However, N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the research on N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in various diseases, and the determination of its safety and efficacy in clinical trials. N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide may also have potential applications in the field of nanotechnology and drug delivery systems. Further studies are needed to explore these potential applications and to determine the full extent of N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide's potential in various fields of scientific research.
Conclusion
In conclusion, N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide is a pyrazole-based compound that has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide has several advantages for lab experiments, including its high purity and yield, selectivity for CB2 receptors, and potential therapeutic applications. However, further studies are needed to determine its safety and efficacy in clinical trials and to explore its full potential in various fields of scientific research.
Synthesemethoden
N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide can be synthesized using different methods, including the reaction of 3,5-dichloroaniline with 3,5-dimethyl-1H-pyrazole-1-carboxylic acid, followed by the reaction with butanoyl chloride. Another method involves the reaction of 3,5-dichloroaniline with 3,5-dimethyl-1H-pyrazole-1-carbaldehyde, followed by the reaction with butylamine. These methods have been reported to yield N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide with high purity and yield.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide has been extensively studied for its potential applications in various fields of scientific research. One of the areas of interest is its use as a selective CB2 receptor agonist, which has shown promising results in the treatment of various diseases such as cancer, inflammation, and pain. N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide has also been studied as a potential therapeutic agent for the treatment of obesity and metabolic disorders.
Eigenschaften
IUPAC Name |
N-(3,5-dichlorophenyl)-3-(3,5-dimethylpyrazol-1-yl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2N3O/c1-9-4-10(2)20(19-9)11(3)5-15(21)18-14-7-12(16)6-13(17)8-14/h4,6-8,11H,5H2,1-3H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDCNUNTIBOMMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)CC(=O)NC2=CC(=CC(=C2)Cl)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(mesitylsulfonyl)-4-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]piperazine](/img/structure/B497252.png)
![1-[(4-chlorophenyl)sulfonyl]-4-[2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]piperazine](/img/structure/B497253.png)

![1-[(3,4-dimethylphenyl)sulfonyl]-4-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanoyl]piperazine](/img/structure/B497255.png)
![1-(mesitylsulfonyl)-4-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]piperazine](/img/structure/B497257.png)
![4-chloro-N-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)propyl]benzenesulfonamide](/img/structure/B497261.png)
![[(4-Chlorophenyl)sulfonyl][2-(3,4,5-trimethylpyrazolyl)ethyl]amine](/img/structure/B497262.png)


![N-[2-(3,5-Dimethyl-pyrazol-1-yl)-propyl]-4-methyl-benzenesulfonamide](/img/structure/B497265.png)
![4-Chloro-N-[2-(3,5-dimethyl-pyrazol-1-yl)-propyl]-benzenesulfonamide](/img/structure/B497266.png)
![3,4-dimethoxy-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide](/img/structure/B497268.png)
![4-Methyl-N-(2-[1,2,4]triazol-1-yl-propyl)-benzenesulfonamide](/img/structure/B497272.png)